N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
N-(3-Chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative featuring a 3-chloro-2-methylphenyl substituent at the N6-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at the N9-position. The 3-chloro-2-methylphenyl group may enhance lipophilicity and influence binding interactions, while the oxolan-2-ylmethyl moiety could improve solubility or metabolic stability compared to simpler alkyl chains .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-13(18)5-2-6-14(11)22-16-15-17(20-9-19-16)23(10-21-15)8-12-4-3-7-24-12/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPXDQVYQOMQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other compounds, it likely interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine interacts with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Purine derivatives with modifications at the N6 and N9 positions exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : Oxolan-2-ylmethyl derivatives may exhibit better aqueous solubility than purely alkyl-substituted purines due to the oxygen atom in tetrahydrofuran .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
